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molecular formula C9H11NO3S B1332892 4-acetyl-N-methylbenzenesulfonamide CAS No. 68793-19-1

4-acetyl-N-methylbenzenesulfonamide

Cat. No. B1332892
M. Wt: 213.26 g/mol
InChI Key: JAYNQWDHBPWEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04101661

Procedure details

The damp 4-acetylbenzenesulfonyl chloride from 50 g. of sodium 4-acetylbenzenesulfonate is added in portions, with stirring, to 500 ml. of cold 40% aqueous methylamine. The mixture is stirred at room temperature for 16 hours, then cooled and the precipitate collected by filtration. The solid (which proved to be the N-methylimine derivative of the ketosulfonamide) is dissolved in 300 ml. of 6% hydrochloric acid and the solution is heated at 80°-90° C. for 30 minutes, then cooled. The resulting precipitate of 4-acetyl-N-methylbenzenesulfonamide is collected by filtration and crystallized from aqueous ethanol; m.p. 107°-109° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium 4-acetylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].C(C1C=CC(S([O-])(=O)=O)=CC=1)(=O)C.[Na+].[CH3:28][NH2:29]>>[C:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH:29][CH3:28])(=[O:12])=[O:11])=[CH:6][CH:5]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
sodium 4-acetylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Stirring
Type
CUSTOM
Details
with stirring, to 500 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 300 ml
TEMPERATURE
Type
TEMPERATURE
Details
of 6% hydrochloric acid and the solution is heated at 80°-90° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting precipitate of 4-acetyl-N-methylbenzenesulfonamide is collected by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from aqueous ethanol

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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